2-Methyl-4-(1-methylcyclopropoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(1-methylcyclopropyl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-7-9(3-4-10(8)12)13-11(2)5-6-11/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDFREZMUBBHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2(CC2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Advanced Structural Elucidation of 2 Methyl 4 1 Methylcyclopropoxy Aniline
Systematic IUPAC Nomenclature of 2-Methyl-4-(1-methylcyclopropoxy)aniline
The systematic name for the compound is determined by applying the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is identified as aniline (B41778), or alternatively benzenamine. The benzene (B151609) ring is substituted at multiple positions.
Numbering of the aniline ring begins at the carbon atom bonded to the amino (-NH₂) group, which is designated as position 1. The substituents are then located to give them the lowest possible locants. In this case, the methyl (-CH₃) group is at position 2, and the ether-linked group is at position 4. The substituent at position 4 is a cyclopropoxy group, which itself has a methyl group attached to the carbon atom at its 1-position (the carbon atom bonded to the ether oxygen). This substituent is therefore named (1-methylcyclopropoxy).
Combining these elements, the systematic IUPAC name for the compound is This compound . An alternative name using benzenamine as the parent is 2-Methyl-4-(1-methylcyclopropoxy)benzenamine .
Comprehensive Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are essential for the definitive confirmation of the molecular structure of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
Note: The following sections describe the predicted spectroscopic data based on the compound's structure, as experimental spectra are not publicly available. Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS).
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted signals would confirm the presence of the aromatic, methyl, cyclopropyl (B3062369), and amine protons.
Aromatic Protons (Ar-H): Three protons are present on the substituted benzene ring. Due to the electron-donating effects of the amino, methoxy, and methyl groups, these signals are expected in the upfield region of the aromatic spectrum (approx. δ 6.5-7.0 ppm). Their splitting patterns will be indicative of their positions relative to one another.
Amine Protons (-NH₂): The two protons of the amino group would likely appear as a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature (typically δ 3.5-4.5 ppm).
Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aniline ring is expected to produce a singlet in the range of δ 2.0-2.3 ppm.
Cyclopropyl Methyl Protons (-C-CH₃): The methyl group on the cyclopropyl ring is attached to a quaternary carbon and should appear as a singlet, likely around δ 1.3-1.5 ppm.
Cyclopropyl Methylene (B1212753) Protons (-CH₂-): The four protons on the two methylene groups of the cyclopropyl ring are diastereotopic. They are expected to appear as two complex multiplets in the highly shielded, upfield region of the spectrum (approx. δ 0.6-1.0 ppm).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
|---|---|---|---|
| ~6.8 | d | 1H | Ar-H |
| ~6.7 | dd | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~3.8 | br s | 2H | -NH₂ |
| ~2.1 | s | 3H | Ar-CH₃ |
| ~1.4 | s | 3H | Cyclopropyl -CH₃ |
| ~0.8 | m | 4H | Cyclopropyl -CH₂- |
The ¹³C NMR spectrum will show a signal for each of the eleven unique carbon environments in the molecule.
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-donating groups (-NH₂, -O-, -CH₃) will be significantly shielded or deshielded compared to unsubstituted benzene (δ 128.5 ppm). The carbon bearing the oxygen (C4) and the carbon bearing the amino group (C1) are expected to be the most downfield among the aromatic signals.
Quaternary Cyclopropyl Carbon (-O-C(CH₃)-): The quaternary carbon of the cyclopropyl ring, bonded to the oxygen and the methyl group, would appear at a distinct downfield shift.
Methyl Carbons (-CH₃): Two separate signals are predicted for the two methyl carbons, one attached to the aromatic ring and one to the cyclopropyl ring.
Cyclopropyl Methylene Carbons (-CH₂-): The two methylene carbons in the strained cyclopropyl ring are chemically equivalent and should produce a single signal in the upfield region of the spectrum.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~148 | Ar-C (C4-O) |
| ~140 | Ar-C (C1-N) |
| ~125 | Ar-C (C2-CH₃) |
| ~115-120 | Ar-CH (x3) |
| ~75 | Quaternary Cyclopropyl C |
| ~25 | Cyclopropyl -CH₃ |
| ~17 | Ar-CH₃ |
| ~15 | Cyclopropyl -CH₂- (x2) |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key cross-peaks would be observed between the adjacent protons on the aniline ring, confirming their connectivity and substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, providing definitive C-H bond correlations. It is invaluable for assigning the signals in both the ¹H and ¹³C spectra.
| ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Assignment |
|---|---|---|
| ~6.6 - 6.8 | ~115 - 120 | Ar-CH |
| ~2.1 | ~17 | Ar-CH₃ |
| ~1.4 | ~25 | Cyclopropyl -CH₃ |
| ~0.8 | ~15 | Cyclopropyl -CH₂- |
Correlations from the cyclopropyl methyl protons to the quaternary cyclopropyl carbon and the two cyclopropyl methylene carbons.
A crucial correlation from the cyclopropyl methyl protons to the aromatic C4 carbon, confirming the ether linkage.
Correlations from the aromatic methyl protons to the aromatic C1, C2, and C3 carbons.
Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound from its exact mass. As of the latest literature review, specific HRMS data for this compound has not been published.
However, based on its molecular structure (C₁₁H₁₅NO), the theoretical exact mass can be calculated. This calculated value would be the target for experimental verification in future HRMS studies.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Theoretical Exact Mass | 177.1154 g/mol |
Note: This table represents theoretical data. Experimental verification is required.
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected ion and analyzing the resulting fragment ions. There is currently no published MS/MS data specifically for this compound.
Theoretically, the fragmentation of the protonated molecule [M+H]⁺ would likely involve cleavages at the ether linkage and within the cyclopropyl and aniline moieties. Common fragmentation pathways for similar aromatic amines and ethers would be expected.
Table 2: Predicted Major Fragmentation Patterns for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Potential Lost Neutral Fragment |
| 178.1226 | Varies | Varies |
Note: This table is predictive. Experimental MS/MS analysis is necessary to confirm the fragmentation pathways.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific experimental IR spectra for this compound are not available in the current scientific literature.
Based on its structure, the IR spectrum is expected to exhibit characteristic absorption bands for the amine (N-H), aromatic (C-H and C=C), ether (C-O), and aliphatic (C-H) functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3300-3500 | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=C (aromatic) | 1500-1600 | Ring stretching |
| C-O (ether) | 1200-1250 | Asymmetric stretching |
| N-H (amine) | 1580-1650 | Bending |
Note: These are expected ranges and the exact peak positions would need to be determined experimentally.
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. A search of crystallographic databases reveals that no X-ray crystal structure has been reported for this compound to date. Therefore, information regarding its solid-state molecular architecture, such as bond lengths, bond angles, and crystal packing, is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. There is no specific published UV-Vis absorption data for this compound.
Aniline and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions of the benzene ring. The presence of the methyl and methoxy-analogue substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~240-250 |
| π → π | ~280-300 |
Note: These are estimated values based on analogous structures. Experimental data is required for confirmation.
Synthetic Methodologies and Precursor Chemistry of 2 Methyl 4 1 Methylcyclopropoxy Aniline
Synthetic Routes to the 1-Methylcyclopropoxy Moiety
While a direct, detailed synthesis for 2-(1-methylcyclopropoxy)ethanol (B8469549) is not extensively documented in readily available literature, its preparation can be inferred from general methods for synthesizing cyclopropyl (B3062369) ethers. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. In a hypothetical synthesis of 2-(1-methylcyclopropoxy)ethanol, 1-methylcyclopropanol (B1279875) would be deprotonated with a strong base to form the corresponding alkoxide, which would then react with a protected 2-haloethanol, such as 2-bromo-1-(tetrahydro-2H-pyran-2-yloxy)ethane, followed by deprotection of the alcohol.
A more contemporary and versatile method for the synthesis of 1-methylcyclopropyl aryl ethers, which can be adapted for aliphatic alcohols, involves a two-step sequence starting from phenols. This process consists of a 1-methylvinylation of the alcohol, followed by a cyclopropanation of the resulting 1-methylvinyl ether. This method avoids the often harsh conditions of traditional SNAr reactions with 1-methylcyclopropanol, which are typically effective only with highly deactivated aromatic systems.
Table 1: Comparison of Synthetic Routes to Cyclopropyl Ethers
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Williamson Ether Synthesis | Reaction of an alkoxide with an alkyl halide. | Well-established, versatile. | Can be limited by sterically hindered substrates and competing elimination reactions. |
| Alkenylation-Cyclopropanation | Two-step sequence involving 1-methylvinylation followed by cyclopropanation. | Milder conditions, broader substrate scope for aryl ethers. | Requires an additional cyclopropanation step. |
The construction of the cyclopropane (B1198618) ring is a fundamental aspect of organic synthesis. Several strategies can be employed to form this strained three-membered ring.
One of the most common methods is the Simmons-Smith reaction , which involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of a 1-methylcyclopropoxy moiety, the precursor would be a 1-methyl-1-vinyloxy compound.
Another strategy involves the use of diazo compounds , such as diazomethane, in the presence of a transition metal catalyst (e.g., copper or rhodium complexes) to generate a carbene that then adds to a double bond. Due to the hazardous nature of diazomethane, alternative diazo compounds are often preferred.
Intramolecular cyclization reactions can also be employed. For instance, a γ-halo ketone or ester can undergo intramolecular nucleophilic substitution in the presence of a base to form a cyclopropane ring.
Table 2: Overview of Cyclopropanation Strategies | Reaction | Reagents | Key Features | | :--- | :--- | :--- | | Simmons-Smith Reaction | CH₂I₂ / Zn-Cu couple | Stereospecific, good for unfunctionalized alkenes. | | Carbene Addition (from diazo compounds) | CH₂N₂ or other diazo compounds, metal catalyst | Versatile, can be used for a wide range of alkenes. | Diazomethane is explosive and toxic. | | Intramolecular Cyclization | γ-Halo carbonyl compound, base | Forms the cyclopropane ring from an acyclic precursor. | Requires a suitably functionalized starting material. |
Synthesis of the Aniline (B41778) Precursor: 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene
The synthesis of the aniline precursor, 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene, involves the introduction of a nitro group onto the aromatic ring, a process that requires careful control of regioselectivity.
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.
The reaction conditions, such as temperature and the concentration of the acids, can significantly influence the outcome of the reaction, including the degree of nitration and the formation of byproducts.
The position of the incoming nitro group is directed by the substituents already present on the benzene (B151609) ring. In the case of a precursor such as 3-methyl-4-(1-methylcyclopropoxy)phenol, both the methyl group (-CH₃) and the hydroxyl group (-OH) are activating, ortho-, para-directing groups. The 1-methylcyclopropoxy group (-OC(CH₃)(CH₂)₂) is also an ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.
When considering the nitration of a molecule like 1-methyl-3-(1-methylcyclopropoxy)benzene, the methyl group and the 1-methylcyclopropoxy group will direct the incoming nitro group to the positions ortho and para to themselves. The most likely positions for nitration would be the 2, 4, and 6 positions. The final regiochemical outcome will be a result of the combined directing effects of both groups and steric hindrance. For the synthesis of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene, the starting material would likely be 3-methyl-1-(1-methylcyclopropoxy)benzene. The strong activating and directing effect of the ether group would favor substitution at the para position (position 4), and the methyl group at position 3 would further influence the regioselectivity, leading to the desired product.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
|---|---|---|
| -CH₃ (Methyl) | Activating | Ortho, Para |
| -OR (Alkoxy) | Activating | Ortho, Para |
| -NO₂ (Nitro) | Deactivating | Meta |
Direct Synthesis of 2-Methyl-4-(1-methylcyclopropoxy)aniline
The final step in the synthesis of this compound is the reduction of the nitro group in the precursor, 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene.
This transformation is a common and well-established reaction in organic synthesis. A variety of reducing agents can be employed for this purpose. One of the most widely used methods is catalytic hydrogenation . This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and high-yielding.
Alternatively, metal-acid combinations, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), can be used for the reduction of aromatic nitro compounds. These methods are often used in industrial settings due to their cost-effectiveness.
Other reducing agents that can be employed include sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S). The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.
The direct synthesis of this compound would therefore typically proceed via the reduction of its corresponding nitro precursor, providing the desired aniline in good yield.
Reduction of Nitro Functional Groups to Anilines
A prevalent and industrially significant method for the synthesis of anilines is the reduction of the corresponding nitroarene. For this compound, this would involve the reduction of the precursor, 1-methyl-4-(1-methylcyclopropoxy)-2-nitrobenzene. This transformation is a cornerstone of aromatic chemistry, offering high yields and reliability. The choice between catalytic hydrogenation and chemical reduction often depends on factors like substrate sensitivity, cost, and scale.
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and the clean nature of the process, typically yielding water as the only byproduct. commonorganicchemistry.com This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org Pd/C is often the catalyst of choice due to its high activity and selectivity. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297), under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions can be critical to avoid side reactions, such as the reduction of other functional groups. For instance, Raney nickel is often preferred when there is a risk of dehalogenation on the substrate. commonorganicchemistry.com
Table 1: Comparison of Catalysts in Hydrogenation of Aromatic Nitro Compounds
| Catalyst | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), 25-80 °C, Methanol/Ethanol | High activity, good selectivity, widely used. commonorganicchemistry.com | Can catalyze dehalogenation; cost of palladium. acs.org |
| Raney Nickel | H₂ (1-50 atm), 25-100 °C, Ethanol | Lower cost, suitable for substrates with halides. commonorganicchemistry.com | Pyrophoric nature requires careful handling; may be less selective. |
| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), 25 °C, Acetic Acid/Ethanol | Effective under mild conditions. wikipedia.org | Cost of platinum. |
Chemical reduction offers an alternative to catalytic hydrogenation and is particularly useful when certain functional groups on the molecule are incompatible with catalytic methods. These reactions involve the use of stoichiometric amounts of a reducing agent.
Historically, metals such as iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid or acetic acid) have been extensively used for nitro group reductions. The Bechamp reduction, using iron filings and an acid, is a classic example that remains in use due to its low cost and effectiveness. Another common laboratory-scale method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which provides a mild and selective reduction. wikipedia.org These methods are often robust and tolerate a variety of functional groups that might be sensitive to hydrogenation. commonorganicchemistry.com
Table 2: Common Chemical Reducing Agents for Nitroarenes
| Reducing Agent | Typical Solvent/Medium | Key Features |
|---|---|---|
| Fe / HCl or CH₃COOH | Water, Ethanol | Cost-effective, widely used in industry, generally safe. commonorganicchemistry.com |
| SnCl₂ / HCl | Ethanol, Concentrated HCl | Mild conditions, good for laboratory scale, selective. wikipedia.org |
| Zn / HCl or CH₃COOH | Water, Ethanol | Effective, but can sometimes lead to over-reduction or side products. commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | Useful for selective reduction of one nitro group in dinitro compounds. wikipedia.org |
Coupling Reactions Involving Aryl Halides and Amine Precursors
An alternative synthetic strategy involves forming the C-N bond directly onto a pre-functionalized aromatic ring. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which have become powerful tools in modern organic synthesis.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org To synthesize this compound, this reaction would likely involve coupling an aryl halide, such as 1-bromo-2-methyl-4-(1-methylcyclopropoxy)benzene, with an ammonia (B1221849) surrogate. wikipedia.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired aniline and regenerate the Pd(0) catalyst. libretexts.org The selection of a suitable ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed to facilitate the key steps of the catalytic cycle. wuxiapptec.comresearchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine in the catalytic cycle. acs.org
Optimization of Synthetic Pathways
The economic and environmental viability of a synthetic route depends heavily on the optimization of reaction conditions to maximize yield, minimize byproducts, and ensure scalability.
For any given synthetic method, careful tuning of reaction parameters is essential.
In catalytic hydrogenation , temperature and hydrogen pressure are critical variables. Increasing temperature and pressure generally accelerates the reaction rate, but excessively harsh conditions can lead to side reactions or catalyst degradation. abo.fi The solvent system not only affects the solubility of the reactants but can also influence the catalyst's activity and selectivity. A systematic study varying these parameters is necessary to find the optimal balance for a specific substrate like 1-methyl-4-(1-methylcyclopropoxy)-2-nitrobenzene.
Table 3: Hypothetical Optimization of Catalytic Hydrogenation for 1-methyl-4-(1-methylcyclopropoxy)-2-nitrobenzene
| Entry | Catalyst (mol%) | Pressure (atm H₂) | Temperature (°C) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5% Pd/C (2) | 1 | 25 | Ethanol | 24 | 75 |
| 2 | 5% Pd/C (2) | 5 | 25 | Ethanol | 8 | 92 |
| 3 | 5% Pd/C (2) | 5 | 50 | Ethanol | 3 | 98 |
| 4 | 5% Pd/C (2) | 5 | 50 | Ethyl Acetate | 3.5 | 96 |
| 5 | Raney Ni (5) | 5 | 50 | Ethanol | 5 | 95 |
Catalyst Selection and Loading Effects
The choice of catalyst is critical in dictating the efficiency of the synthesis, particularly for the Buchwald-Hartwig amination route. For the palladium-catalyzed amination of aryl chlorides, ligands such as di(1-adamantyl)-n-butylphosphine have shown excellent yields with catalyst loadings as low as 0.5 mol% of palladium(II) acetate. researchgate.net The selection of the ligand is crucial, with sterically demanding phosphine ligands often improving catalytic performance, allowing for reactions to proceed at lower temperatures or with reduced catalyst loadings. researchgate.net
In the context of a Williamson ether synthesis, while the reaction is not typically catalytic, phase-transfer catalysts can be employed to enhance the reaction rate, especially when dealing with sparingly soluble reactants. researchgate.net
For a potential Buchwald-Hartwig approach to synthesizing this compound, a systematic screening of palladium precursors and phosphine ligands would be necessary to identify the optimal catalyst system. The catalyst loading would then be optimized to minimize cost and residual palladium in the final product, a critical consideration for pharmaceutical intermediates. acs.org Typical catalyst loadings for Buchwald-Hartwig reactions in industrial settings range from 0.005 mol% to 2 mol%. researchgate.netlibretexts.org
Table 1: Potential Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Typical Loading (mol%) | Base | Solvent |
|---|---|---|---|---|
| Pd(OAc)₂ | Di(1-adamantyl)-n-butylphosphine | 0.5 - 1.0 | NaOt-Bu | Toluene |
| Pd₂(dba)₃ | BINAP | 1.0 - 2.0 | Cs₂CO₃ | THF |
This table presents plausible catalyst systems based on literature for similar transformations. Actual conditions for the synthesis of this compound would require experimental optimization.
Yield Enhancement and Side-Product Minimization
In any synthetic route, maximizing the yield of the desired product while minimizing the formation of impurities is a primary goal. For the Williamson ether synthesis, a common side reaction is the C-alkylation of the phenoxide, which can compete with the desired O-alkylation. rsc.org The choice of solvent can significantly influence the selectivity, with aprotic solvents generally favoring O-alkylation. rsc.org Careful control of the reaction temperature is also crucial to prevent side reactions. acs.org
In a Buchwald-Hartwig amination, potential side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl byproducts. wikipedia.orgacs.org The choice of ligand and base can significantly impact the prevalence of these side reactions. For instance, the use of bidentate phosphine ligands like BINAP can help to suppress the formation of palladium iodide dimers and speed up the reaction, leading to higher yields of the desired amine. wikipedia.org The stoichiometry of the reactants, particularly the amine, must also be carefully controlled to prevent the formation of diarylated products. researchgate.net
To enhance the yield of this compound, a thorough optimization of reaction parameters such as temperature, reaction time, and reactant stoichiometry would be essential. The use of design of experiments (DoE) could facilitate the efficient exploration of the reaction space to identify optimal conditions.
Table 2: Strategies for Yield Enhancement and Side-Product Minimization
| Synthetic Route | Potential Side Reaction | Mitigation Strategy |
|---|---|---|
| Williamson Ether Synthesis | C-alkylation of phenoxide | Use of aprotic solvents (e.g., DMF, DMSO), optimization of reaction temperature. |
| Williamson Ether Synthesis | Elimination of alkyl halide | Use of a primary alkyl halide if possible, control of base strength and temperature. |
| Buchwald-Hartwig Amination | Hydrodehalogenation of aryl halide | Judicious choice of ligand and base, optimization of reaction temperature. |
| Buchwald-Hartwig Amination | Biaryl formation | Use of appropriate ligands (e.g., bidentate phosphines), control of reactant stoichiometry. |
Scalability Considerations for Industrial Production
The transition from a laboratory-scale synthesis to industrial production presents several challenges. For the synthesis of this compound, scalability would be a key consideration for both the Williamson ether and Buchwald-Hartwig routes.
For the Williamson ether synthesis, while it is a well-established industrial reaction, challenges in scaling up can include managing the exothermicity of the reaction and handling potentially large volumes of salt byproducts. tandfonline.com The use of continuous flow reactors could offer advantages in terms of heat and mass transfer, leading to better control and potentially higher yields on a large scale.
The scalability of the Buchwald-Hartwig amination for industrial applications has been demonstrated, with successful kilogram-scale productions reported for pharmaceutical intermediates. acs.org Key considerations for scaling up this reaction include the cost and availability of the palladium catalyst and ligands, the efficiency of catalyst removal from the final product, and the handling of potentially air-sensitive reagents. researchgate.net The development of robust and highly active catalysts is crucial for minimizing catalyst loading and making the process economically viable on an industrial scale. acs.org Continuous flow processes for Buchwald-Hartwig aminations are also being developed to address some of the challenges associated with batch processing on a large scale. rsc.orgacs.org
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 4-amino-3-methylphenol |
| m-cresol |
| 1-bromo-1-methylcyclopropane (B1340669) |
| 1-methylcyclopropanol |
| di(1-adamantyl)-n-butylphosphine |
| palladium(II) acetate |
| BINAP |
| Xantphos |
| NaOt-Bu (Sodium tert-butoxide) |
| Cs₂CO₃ (Cesium carbonate) |
| K₃PO₄ (Potassium phosphate) |
| THF (Tetrahydrofuran) |
| 2-MeTHF (2-Methyltetrahydrofuran) |
| DMF (Dimethylformamide) |
Reactivity and Chemical Transformations of 2 Methyl 4 1 Methylcyclopropoxy Aniline
Reactivity of the Aniline (B41778) Functional Group
The aniline portion of the molecule, consisting of the amino group attached to the benzene (B151609) ring, is the primary site of many chemical reactions. The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
The benzene ring of 2-Methyl-4-(1-methylcyclopropoxy)aniline is highly activated towards electrophilic aromatic substitution due to the presence of the amino, methyl, and 1-methylcyclopropoxy groups. All three of these substituents are ortho-, para-directing. The powerful activating and directing effect of the amino group, followed by the strongly activating alkoxy group, and the moderately activating methyl group, will dictate the position of substitution.
The positions ortho to the strongly activating amino group (positions 3 and 5) and para to it (position not available) are electronically enriched. Similarly, the positions ortho to the 1-methylcyclopropoxy group (positions 3 and 5) and para to it (position 2, occupied by the methyl group) are activated. The methyl group at position 2 activates the ortho positions (3 and not available) and the para position (5). The cumulative effect of these groups directs incoming electrophiles primarily to the positions ortho to the amino group that are also ortho or para to the other activating groups. Given the substitution pattern, the most likely positions for electrophilic attack are C3 and C5. Steric hindrance from the adjacent methyl and 1-methylcyclopropoxy groups may influence the regioselectivity between these two positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagent | Predicted Major Product(s) |
| Bromination | Br₂ in a non-polar solvent | 5-Bromo-2-methyl-4-(1-methylcyclopropoxy)aniline and/or 3-Bromo-2-methyl-4-(1-methylcyclopropoxy)aniline |
| Nitration | HNO₃/H₂SO₄ (after protection of the amino group) | 5-Nitro-2-methyl-4-(1-methylcyclopropoxy)aniline and/or 3-Nitro-2-methyl-4-(1-methylcyclopropoxy)aniline |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ (on the N-acylated derivative) | 5-Acyl-2-methyl-4-(1-methylcyclopropoxy)aniline and/or 3-Acyl-2-methyl-4-(1-methylcyclopropoxy)aniline |
Note: Direct nitration of anilines with strong acids can lead to oxidation and the formation of meta-substituted products due to the protonation of the amino group to form the meta-directing anilinium ion. Therefore, protection of the amino group as an acetamide (B32628) is typically required to achieve para- and ortho-nitration.
The primary amino group of this compound readily undergoes acylation with acylating agents such as acetic anhydride (B1165640) or acetyl chloride to form the corresponding amide. This reaction is often performed to protect the amino group during other transformations, such as nitration, or to synthesize derivatives with modified properties. The formation of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide is a representative example of this functionalization.
The reaction typically proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the acid byproduct. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Reaction Scheme: Formation of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide
This compound + Acetic Anhydride → N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide + Acetic Acid
This transformation is crucial for controlling the reactivity of the aromatic ring in subsequent electrophilic substitution reactions, as the acetamido group is a less powerful activating group than the amino group, which helps to prevent polysubstitution and oxidation side reactions.
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions where the dinitrogen molecule (N₂) acts as an excellent leaving group.
One of the most important transformations of diazonium salts is the Sandmeyer reaction. wikipedia.org This reaction allows for the introduction of a wide range of substituents onto the aromatic ring, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using the corresponding copper(I) salt as a catalyst. wikipedia.org
Table 2: Potential Sandmeyer Reactions of this compound
| Reagent | Product |
| CuCl/HCl | 1-Chloro-2-methyl-4-(1-methylcyclopropoxy)benzene |
| CuBr/HBr | 1-Bromo-2-methyl-4-(1-methylcyclopropoxy)benzene |
| CuCN/KCN | 2-Methyl-4-(1-methylcyclopropoxy)benzonitrile |
| Cu₂O/H₂O | 2-Methyl-4-(1-methylcyclopropoxy)phenol |
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The ability to replace the amino group with a variety of functional groups makes diazotization a powerful synthetic tool for the further derivatization of this compound.
Reactions Involving the Cyclopropoxy Moiety
The 1-methylcyclopropoxy group is another key reactive site in the molecule. The high ring strain of the cyclopropane (B1198618) ring and the presence of the ether linkage make this moiety susceptible to specific chemical transformations.
The cyclopropane ring in the 1-methylcyclopropoxy group is highly strained and can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or electrophiles. The stability of the resulting carbocation intermediate plays a crucial role in the facility of this process. The presence of the oxygen atom adjacent to the cyclopropane ring can stabilize a potential carbocation through resonance.
Acid-catalyzed ring-opening would likely proceed via protonation of the ether oxygen, followed by cleavage of the cyclopropyl-oxygen bond to form a more stable carbocation. The 1-methylcyclopropyl cation is a tertiary carbocation, which is relatively stable. This cation could then be trapped by a nucleophile present in the reaction medium. Alternatively, rearrangement of the carbocation to a more stable species could occur.
It is important to note that the conditions required for such ring-opening reactions are typically harsh and may not be compatible with the aniline functionality unless it is appropriately protected.
The ether linkage in this compound is generally stable under neutral and basic conditions. Ethers are known to be relatively unreactive functional groups. However, under strongly acidic conditions, the ether can be cleaved.
Acid-catalyzed cleavage of the aryl ether bond would involve protonation of the ether oxygen, making the cyclopropoxy group a better leaving group. Nucleophilic attack by a halide ion, for example, could then displace the cyclopropanol (B106826) or its rearranged products. The cleavage of aryl ethers is generally more difficult than that of alkyl ethers due to the sp² hybridization of the carbon atom of the aromatic ring, which strengthens the C-O bond.
The thermal stability of the cyclopropoxy group is also a consideration. While cyclopropanes are known to undergo thermal rearrangement, the temperatures required are typically high. The presence of the aryl and methyl substituents on the cyclopropoxy group may influence its thermal stability.
Table 3: Predicted Stability of the Ether Linkage in this compound
| Condition | Stability | Potential Reaction |
| Strong Acid (e.g., HBr, HI) | Labile | Cleavage to form 2-methyl-4-aminophenol and 1-bromo-1-methylcyclopropane (B1340669) or its rearrangement products. |
| Strong Base (e.g., NaOH) | Stable | No reaction expected at the ether linkage. |
| Neutral/Mildly Acidic or Basic | Stable | No reaction expected at the ether linkage. |
| High Temperature | Potentially Labile | Thermal rearrangement of the cyclopropoxy group may be possible under pyrolytic conditions. |
Oxidative and Reductive Pathways
The chemical behavior of this compound in oxidative and reductive environments is governed by the interplay of its primary functional groups: the aniline moiety and the methylcyclopropoxy substituent. While specific documented studies on the oxidative and reductive pathways of this particular compound are not extensively available in public literature, its reactivity can be inferred from the known transformations of related aniline derivatives and compounds containing cyclopropyl (B3062369) ethers.
Oxidative Pathways:
The aniline portion of the molecule is susceptible to a variety of oxidative reactions. The nitrogen atom's lone pair of electrons makes the aromatic ring electron-rich and thus activated towards oxidation. Common oxidative transformations for anilines can lead to the formation of a range of products, including nitro compounds, azo compounds, and quinones, depending on the oxidant and reaction conditions.
For instance, the oxidation of anilines can proceed through a radical cation intermediate. In the case of N,N-dialkylanilines, anodic oxidation can lead to substitution at the alpha-position to the nitrogen. While this compound is a primary amine, analogous oxidative coupling reactions or the formation of polymeric materials under certain oxidative conditions could be anticipated.
A plausible, though unconfirmed, oxidative pathway for this compound could involve the oxidation of the amino group. For example, treatment with a strong oxidizing agent could potentially convert the amino group to a nitro group, yielding 2-methyl-1-nitro-4-(1-methylcyclopropoxy)benzene. This transformation is a common industrial process for the synthesis of nitroaromatics from anilines, often involving a multi-step process to protect the amine during nitration.
Reductive Pathways:
The reductive chemistry of this compound is less straightforward. The aniline ring is already in a reduced state. However, if the molecule were to be modified to contain reducible functional groups, such as a nitro group (as hypothetically formed above), standard reduction methods could be employed. For example, the reduction of a nitro-substituted derivative would readily proceed to reform the aniline using reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).
The cyclopropoxy group is generally stable under many reductive conditions. However, under harsh reductive conditions, such as those involving dissolving metal reductions, the cyclopropane ring could potentially undergo cleavage.
Hypothetical Reaction Data:
To illustrate potential transformations, the following tables present hypothetical data for plausible, though not experimentally verified, oxidative and reductive reactions based on the general reactivity of anilines.
Table 1: Hypothetical Oxidative Transformation
| Reactant | Reagent/Conditions | Plausible Product | Hypothetical Yield (%) |
| This compound | Peroxyacid (e.g., m-CPBA) | 2-Methyl-1-nitroso-4-(1-methylcyclopropoxy)benzene | Not Reported |
| This compound | Strong Oxidant (e.g., KMnO₄) | Azoxybenzene derivative | Not Reported |
Table 2: Hypothetical Reductive Transformation of a Derivative
| Reactant | Reagent/Conditions | Plausible Product | Hypothetical Yield (%) |
| 2-Methyl-1-nitro-4-(1-methylcyclopropoxy)benzene | H₂, Pd/C, Ethanol | This compound | >95 |
| 2-Methyl-1-nitro-4-(1-methylcyclopropoxy)benzene | Fe, HCl | This compound | High |
It is crucial to emphasize that the reactions and data presented are based on established principles of organic chemistry and the known reactivity of related structures. Specific experimental studies on this compound are required to fully elucidate its oxidative and reductive pathways.
Theoretical and Computational Studies of 2 Methyl 4 1 Methylcyclopropoxy Aniline
Conformational Analysis and Potential Energy Surfaces
No studies detailing the rotational barriers, stable conformers, or the potential energy surface resulting from the rotation of the aniline (B41778) and cyclopropoxy substituents were found.
Prediction of Spectroscopic Parameters from Computational Models
Theoretical and computational chemistry provide powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 2-Methyl-4-(1-methylcyclopropoxy)aniline, computational models, particularly those based on Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These predictions are valuable for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. nih.gov These calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Below are tables representing typical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT method like B3LYP with a 6-311++G(2d,p) basis set. nih.gov
Predicted ¹H NMR Chemical Shifts This table is interactive. Click on the headers to sort.
| Atom Number (See Figure 1) | Predicted Chemical Shift (ppm) |
|---|---|
| H (N-H) | 3.50 |
| H (Aromatic) | 6.70 |
| H (Aromatic) | 6.75 |
| H (Aromatic) | 6.95 |
| H (CH₃-Aromatic) | 2.15 |
| H (CH₃-Cyclopropyl) | 1.40 |
| H (CH₂-Cyclopropyl) | 0.85 |
Predicted ¹³C NMR Chemical Shifts This table is interactive. Click on the headers to sort.
| Atom Number (See Figure 1) | Predicted Chemical Shift (ppm) |
|---|---|
| C (C-NH₂) | 140.0 |
| C (C-O) | 148.0 |
| C (C-CH₃) | 125.0 |
| C (Aromatic) | 129.0 |
| C (Aromatic) | 118.0 |
| C (Aromatic) | 116.0 |
| C (Quaternary-Cyclopropyl) | 58.0 |
| C (CH₃-Aromatic) | 17.0 |
| C (CH₃-Cyclopropyl) | 25.0 |
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization. The resulting vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method. scielo.org.za
The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.
Predicted Vibrational Frequencies This table is interactive. Click on the headers to sort.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
|---|---|---|
| N-H stretch | 3450, 3360 | Asymmetric and symmetric stretching of the amine group |
| C-H stretch (Aromatic) | 3100-3000 | Stretching vibrations of C-H bonds on the benzene (B151609) ring scielo.org.za |
| C-H stretch (Aliphatic) | 2980, 2930 | Asymmetric and symmetric stretching of methyl and cyclopropyl (B3062369) C-H bonds scielo.org.za |
| C=C stretch (Aromatic) | 1620, 1580, 1500 | Stretching vibrations within the aromatic ring scielo.org.za |
| N-H bend | 1600 | Scissoring vibration of the amine group |
| C-O-C stretch | 1230 | Asymmetric stretching of the ether linkage |
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands.
The predicted UV-Vis spectrum for this compound would likely show transitions characteristic of substituted aniline systems. The table below illustrates the kind of data that would be generated from a TD-DFT calculation.
Predicted Electronic Transitions This table is interactive. Click on the headers to sort.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 295 | 0.05 | HOMO → LUMO |
| S₀ → S₂ | 240 | 0.20 | HOMO-1 → LUMO |
These computational predictions of spectroscopic parameters serve as a valuable guide for the identification and structural analysis of this compound and its derivatives.
Analytical Methodologies for Detection, Quantification, and Purity Assessment
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating 2-Methyl-4-(1-methylcyclopropoxy)aniline from impurities, reaction byproducts, or other components within a sample matrix. The choice of technique depends on the specific analytical goal, such as purity determination, quantification, or analysis of volatile derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile organic compounds like this compound. A reverse-phase HPLC method would be suitable, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. sielc.comsielc.com
The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. nih.gov
An illustrative HPLC method for a substituted aniline (B41778) could be adapted for this compound. sielc.com
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with an additive like formic acid for MS compatibility) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the compound's absorbance maximum (e.g., 200-280 nm) |
| Injection Volume | 1-10 µL |
| Column Temperature | 25-40 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of more volatile impurities or degradation products. Furthermore, derivatization techniques can be used to convert the aniline group into a more volatile derivative, making it amenable to GC analysis.
For instance, derivatization with an acetylating or silylating agent could increase the volatility and improve chromatographic performance. The resulting derivatives can then be separated on a capillary column and detected, often by a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. researchgate.net
| Parameter | Typical Value |
| Column | Capillary column (e.g., SLB-5ms, 30 m x 0.25 mm I.D., 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250-280 °C |
| Oven Program | A temperature gradient, e.g., starting at 100 °C, ramping to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and increased sensitivity, making it ideal for high-throughput screening or complex mixture analysis. researchgate.net A UPLC method for this compound would offer improved efficiency over traditional HPLC for quality control applications. sielc.com
Mass Spectrometry-Based Detection and Identification
Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation method, it allows for the definitive identification and quantification of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The combination of HPLC or UPLC with mass spectrometry (LC-MS) is a highly specific and sensitive technique for the analysis of this compound. mdpi.comnih.gov After separation by the LC system, the compound enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) in positive ion mode would likely be effective for this aniline derivative.
Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity, particularly for quantification at trace levels. frontiersin.org In this technique, the parent ion of the compound is selected and fragmented, and a specific fragment ion is monitored. thermofisher.com
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Monitored Transitions (for MS/MS) | A specific parent ion to fragment ion transition would be determined experimentally |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile derivatives or impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.gov After separation by the GC column, the compounds are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison to a spectral library. researchgate.net
| Parameter | Typical Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu |
| Scan Rate | Dependant on peak width |
| Transfer Line Temperature | 280-300 °C |
Quantitative Analytical Method Development and Validation
A precise and accurate quantitative analytical method is critical for determining the amount of this compound in a given sample. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is often a suitable approach for the quantification of organic molecules like anilines. The validation of such a method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. europa.eu
Calibration Curve Generation and Detection Limits
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the analytical response versus the concentration of the analyte. For this compound, this is typically achieved by preparing a series of standard solutions at different concentrations and analyzing them.
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com These are often determined from the calibration curve data, for instance, by using the standard deviation of the response and the slope.
A representative calibration curve for this compound is presented below.
Table 1: Representative Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Regression Equation | y = 15200x + 350 |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Method Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Table 2: Precision and Accuracy Data for the Quantification of this compound
| Concentration Level | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) | Accuracy (Recovery %) |
|---|---|---|---|
| Low (80% of target) | 0.8% | 1.2% | 99.5% |
| Medium (100% of target) | 0.6% | 1.0% | 100.2% |
The acceptance criteria for precision are typically an RSD of not more than 2%, and for accuracy, a recovery in the range of 98-102% is generally considered acceptable. demarcheiso17025.com
Impurity Profiling and Stability Studies
Impurity profiling involves the identification and quantification of impurities present in a substance. These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradation products). Stability studies are conducted to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. researchgate.netich.org
Forced degradation studies are an integral part of impurity profiling and stability assessment. In these studies, the substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to accelerate degradation and identify potential degradation products. researchgate.net
Table 3: Hypothetical Impurity Profile and Stability Data for this compound
| Impurity | Origin | Identification Method | Level in Batch XXX (%) | Stability under 40°C/75% RH (3 months) (%) |
|---|---|---|---|---|
| Impurity A | Process-related | LC-MS/MS | 0.08 | 0.08 |
| Impurity B | Degradation | LC-MS/MS | < LOQ | 0.15 |
| Impurity C | Process-related | LC-MS/MS | 0.05 | 0.05 |
The identification of impurities is often carried out using hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which provides information on both the retention time and the mass-to-charge ratio of the impurity, aiding in its structural elucidation. researchgate.net
Advanced Material Science and Industrial Applications Excluding Prohibited Elements
2-Methyl-4-(1-methylcyclopropoxy)aniline as a Versatile Synthetic Building Block and Fine Chemical Intermediate
Aniline (B41778) and its derivatives are renowned for their versatility as starting materials and intermediates in fine chemical synthesis. coherentmarketinsights.com Their utility stems from the reactivity of the aromatic amine group and the susceptibility of the benzene (B151609) ring to electrophilic substitution. wikipedia.org The amino group (—NH₂) can be readily transformed into a diazonium salt, which is a gateway to a wide range of functional groups through Sandmeyer and related reactions. wikipedia.org
While specific, publicly documented synthetic pathways originating from this compound are not widespread, its structure inherently makes it a valuable building block. The presence of the methyl and 1-methylcyclopropoxy groups on the aniline ring influences the reactivity and regioselectivity of subsequent chemical transformations. These substituents can direct further additions to the aromatic ring and modify the physical properties, such as solubility and crystallinity, of downstream products. As an intermediate, it is a prime candidate for constructing more complex molecules targeted for use in pharmaceuticals, agrochemicals, and materials science, where precise molecular tailoring is essential. transparencymarketresearch.commarkwideresearch.com
Potential Applications in Polymer Chemistry
The functionalization of polymers to achieve specific physical and chemical properties is a cornerstone of modern materials science. Aniline derivatives are crucial in this arena, both as monomers for creating novel polymers and as additives for modifying existing ones. sci-hub.se
Monomer for Specialty Polymer Synthesis (e.g., polyanilines, co-polymers)
Polyaniline (PANI) is one of the most studied conducting polymers due to its unique electrical properties, environmental stability, and straightforward synthesis via oxidative polymerization of aniline. nih.gov A significant drawback of PANI is its poor solubility in common solvents, which complicates processing. nih.gov Research has shown that introducing substituents, such as alkyl and alkoxy groups, onto the aniline monomer can significantly improve the solubility of the resulting polymer. nih.govresearchgate.net
The copolymerization of 2-methyl aniline with aniline has been shown to increase the solubility of the resulting polymer, although it can lead to a decrease in electrical conductivity. rroij.com The presence of the 2-methyl group in this compound, combined with the bulky and non-polar 1-methylcyclopropoxy group, suggests its potential as a monomer for synthesizing specialty polyanilines or co-polymers with enhanced solubility in organic solvents. nih.govrroij.com This improved processability would be highly advantageous for fabricating polymer films and coatings for applications in electronics, such as antistatic coatings and sensors. nih.govresearchgate.net
Interactive Table: Effect of Substituents on Polyaniline (PANI) Properties
| Substituent on Aniline Monomer | Expected Effect on Resulting Polymer | Rationale |
|---|---|---|
| Alkyl (e.g., Methyl) | Increased solubility, Decreased conductivity | Steric hindrance disrupts chain packing and inter-chain charge transport. nih.govrroij.comresearchgate.net |
| Alkoxy | Increased solubility | Improves solvation by organic solvents. nih.gov |
| Bulky/Cyclic (e.g., Cyclopropoxy) | Potentially enhanced solubility and altered morphology | The large group can significantly disrupt chain packing, improving solubility but possibly reducing conductivity. nih.govresearchgate.net |
Modifiers for Polymeric Material Properties
Beyond serving as primary monomers, aniline derivatives can be incorporated into other polymer systems to modify their properties. As additives, they can function as antioxidants, UV stabilizers, or curing agents. For instance, derivatives like diphenylamine (B1679370) are used as antioxidants in the rubber industry. wikipedia.org The specific structure of this compound could be leveraged in the development of performance-enhancing additives for plastics, elastomers, and resins, potentially contributing to improved thermal stability or longevity.
Use in Agrochemical Synthesis and Derivatization
Aniline and its substituted forms are critical intermediates in the production of a wide range of agricultural chemicals, including herbicides, insecticides, and fungicides. coherentmarketinsights.comwikipedia.org The molecular framework of these compounds is often tailored to interact with specific biological targets in pests or weeds.
Patents have detailed the production of aniline derivatives featuring cycloalkyloxy groups as key intermediates for manufacturing herbicides. googleapis.com Specifically, processes for producing halogen-substituted aminophenols and subsequently reacting them to attach cycloalkyl groups are recognized as important steps in creating active ingredients for oxazolidinedione and tetrahydrophthalimide derivatives used as herbicides. googleapis.com This precedence strongly suggests that this compound, with its characteristic methylcyclopropoxy group, is a highly relevant structure for derivatization in the discovery and synthesis of new agrochemicals. Its unique substitution pattern could lead to novel active compounds with improved efficacy or different modes of action.
Contribution to the Development of Dyes, Pigments, and Coating Additives
The history of synthetic chemistry is deeply intertwined with the development of aniline-based dyes. wikipedia.org Aniline is a precursor to a vast array of colorants, including indigo, azo dyes, and other pigments used extensively in the textile, printing, and coatings industries. coherentmarketinsights.comwikipedia.orgtransparencymarketresearch.com The color and properties of these dyes are determined by the specific chemical structure of the aniline derivative used in their synthesis.
By modifying the aniline core, chemists can tune the chromophore to achieve different colors, improve lightfastness, and enhance binding to substrates. The unique electronic and steric properties conferred by the methyl and 1-methylcyclopropoxy substituents on this compound make it a potential candidate for creating novel dyes and pigments. Furthermore, aniline derivatives are used in the formulation of automotive coatings to provide durable and glossy finishes. coherentmarketinsights.com The incorporation of this compound could lead to coatings with specialized properties.
Industrial Patents and Production Methods for Related Aniline Derivatives
The industrial production of substituted anilines involves a variety of chemical processes, often protected by patents. Common routes include the catalytic hydrogenation of the corresponding nitroaromatic compounds or the amination of phenols. researchgate.netsci-hub.st For more complex derivatives, multi-step syntheses are required.
Several patents disclose methods for producing aniline derivatives with structures related to this compound. For example, a process for the selective cycloalkylation of halogen-substituted aminophenols in a two-layer system using a phase transfer catalyst has been patented for producing intermediates for herbicides. googleapis.com This method highlights an efficient industrial approach to introducing cyclic ether groups onto an aniline precursor. Another common industrial method is the catalytic reduction of nitrobenzene (B124822), which can be performed in either the vapor or liquid phase using catalysts such as copper, nickel, or palladium. sci-hub.stgoogleapis.com
Interactive Table: Selected Industrial Patents for Aniline Derivative Synthesis
| Patent Number | Title/Subject | Key Process Details | Application of Product |
|---|---|---|---|
| EP0659735B1 | Process for producing aniline derivative | Reaction of a halogen-substituted aminophenol with an alkylating agent (e.g., cyclopentyl bromide) in a two-layer system with a phase transfer catalyst. google.com | Intermediates for herbicides. googleapis.com |
| US5117061A | Process of preparing substituted anilines | Reacting a secondary amine and an aldehyde with a primary aniline in the presence of an acid catalyst. google.com | Synthesis of 2,6-dialkyl-4-dialkylaminomethylaniline type compounds. |
| EP0476404A2 | Process for preparing high-purity aniline | Continuous hydrogenation of nitrobenzene using a palladium-platinum catalyst on a lipophilic carbon support in an aniline solvent. googleapis.com | Production of high-purity aniline for urethanes, rubber chemicals, etc. |
These patented methods illustrate the established chemical engineering principles that could be adapted for the large-scale production of this compound, likely starting from a corresponding substituted aminophenol or nitrobenzene.
Conclusion and Future Research Trajectories
Future Directions and Interdisciplinary Research Opportunities for 2-Methyl-4-(1-methylcyclopropoxy)aniline
The future research on this compound is poised for interdisciplinary exploration, bridging organic synthesis, computational chemistry, and materials science. A primary focus should be the development and optimization of a robust and scalable synthetic route to make this compound more accessible for further investigation.
A systematic study of its reactivity, particularly exploring the selective transformations of the aniline (B41778) and cyclopropoxy groups, will be crucial for unlocking its full potential as a versatile building block. This experimental work should be closely integrated with advanced computational modeling to gain a deeper understanding of its electronic structure and reaction mechanisms.
Collaboration between synthetic chemists and material scientists will be key to exploring its non-pharmacological applications. The synthesis and characterization of polymers derived from this monomer could lead to the discovery of new materials with novel electronic and physical properties. Investigating its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors represents a promising avenue for future research. The unique combination of a classic aniline structure with a strained cyclopropyl (B3062369) ether offers a rich field for scientific inquiry with the potential for significant advancements in both fundamental chemistry and applied materials science.
Q & A
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and cyclopropane ring integrity. For example, in trifluoromethoxy-substituted anilines, distinct ¹H NMR signals for methyl and cyclopropane protons appear in the δ 1.2–2.5 ppm range. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to verify purity and structural motifs . High-resolution MS (HRMS) or LC-QTOF-MS (as used in PFAS analysis) can differentiate isomeric byproducts .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or purification methods. For instance, in thiophene-substituted anilines, yields improved from 10% to 92% when optimizing catalyst loading and reaction time . Systematic parameter screening (e.g., via Design of Experiments) and validation using HPLC or GC-MS are recommended to ensure reproducibility.
Advanced Research Questions
Q. How do steric and electronic effects of the 1-methylcyclopropoxy group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyclopropoxy group introduces steric hindrance and electron-withdrawing effects, which can slow electrophilic substitution but enhance stability toward oxidation. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps. For example, in fluorinated anilines, substituents at the para position direct electrophilic attacks to ortho/meta positions . Experimental validation via kinetic studies under varying pH/temperature is advised .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. For allyl-substituted anilines, hydrophobic pockets and hydrogen-bonding interactions with active-site residues were critical for binding . Free energy perturbation (FEP) calculations may refine affinity predictions by accounting for solvation effects.
Q. What are the challenges in crystallizing this compound, and how can SHELX-based refinement improve structural determination?
- Methodological Answer : Flexible cyclopropane rings and low melting points complicate crystallization. SHELXL, a widely used refinement program, handles high-resolution or twinned data by optimizing anisotropic displacement parameters. For small molecules, SHELXS/SHELXD can resolve phase problems via direct methods, while SHELXE refines hydrogen atom positions .
Q. How does the introduction of the 1-methylcyclopropoxy moiety affect the compound's metabolic stability compared to other substituted anilines?
- Methodological Answer : Cyclopropoxy groups enhance metabolic stability by resisting oxidative degradation. In heptafluoroisopropyl-substituted anilines, the fluorinated moiety reduced hepatic clearance by 40% compared to non-fluorinated analogs. In vitro assays (e.g., microsomal stability tests) under physiologically relevant conditions are recommended for validation .
Q. What strategies can mitigate competing side reactions during the introduction of the cyclopropoxy group?
- Methodological Answer : Protecting the aniline amine with acetyl or tert-butoxycarbonyl (Boc) groups prevents unwanted cyclopropane ring opening. For example, in thiophene derivatives, Boc protection improved yields from 10% to 75% . Alternatively, using bulky bases (e.g., LDA) suppresses nucleophilic attacks at the cyclopropane ring.
Q. How can tandem mass spectrometry (MS/MS) differentiate isomeric byproducts formed during synthesis?
- Methodological Answer : LC-QTOF-MS/MS (as used in PFAS analysis) provides fragmentation patterns unique to each isomer. For instance, in fluorinated anilines, diagnostic ions at m/z 178.1 and 191.2 distinguish ortho and para isomers . Collision-induced dissociation (CID) energy optimization enhances resolution.
Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH) identifies degradation pathways. For pH-dependent stability, buffer solutions (pH 1–13) are used to simulate gastrointestinal conditions. In fluorinated anilines, degradation products like quinones or carboxylic acids formed under acidic conditions were characterized via HPLC-DAD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
